REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[CH:6]=[N:5]2.[N+]([O-])([O-])=[O:18].[K+]>OS(O)(=O)=O>[Br:1][C:2]1[C:3]([N+:14]([O-:16])=[O:15])=[C:4]2[C:9](=[CH:10][C:11]=1[Cl:12])[NH:8][C:7](=[O:13])[C:6](=[O:18])[NH:5]2 |f:1.2|
|
Name
|
6-bromo-7-chloro-5-nitroquinoxaline-2(1H)-one
|
Quantity
|
0.025 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2N=CC(NC2=CC1Cl)=O)[N+](=O)[O-]
|
Name
|
KNO3
|
Quantity
|
0.011 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the resulting dark red solution was stirred at r.t. for 65 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The solution was then cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
diluted with ice to a total volume of 5.0 mL
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (2.0 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Type
|
CUSTOM
|
Details
|
to give 0.019 g (72%) of crude product
|
Type
|
CUSTOM
|
Details
|
It was purified
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was filtered
|
Type
|
WASH
|
Details
|
washed with water (1.0 mL)
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
65 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2NC(C(NC2=CC1Cl)=O)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.01 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 38.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |